molecular formula C6H5NO4 B1505805 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 63430-18-2

5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B1505805
CAS RN: 63430-18-2
M. Wt: 155.11 g/mol
InChI Key: AMXUPGLXQKCPLP-UHFFFAOYSA-N
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Description

5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, also known as 6-Hydroxypicolinic acid, is a derivative of picolinic acid . It has a molecular weight of 155.11 . The compound is typically a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through microbial hydroxylation. For instance, Alcaligenes faecalis (DSM 6269) grown on pyridine-2-carboxylic acid can induce regiospecific hydroxylation of the latter to 6-oxo-1,6-dihydropyridine-2-carboxylic acid on a preparative scale .


Molecular Structure Analysis

The IUPAC name of this compound is 5-hydroxy-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid . Its InChI code is 1S/C6H5NO4/c8-4-2-1-3 (6 (10)11)7-5 (4)9/h1-2,8H, (H,7,9) (H,10,11) . The compound’s structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.11 . It is a white to yellow solid at room temperature . The density of the compound is 1.5±0.1 g/cm3 . The boiling point is predicted to be 493.0±30.0 °C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. For instance, its carboxylic acid group can be used to form amide bonds with amines, potentially yielding compounds with enhanced biological activity .

Material Science

Material scientists are interested in the compound’s potential use in the synthesis of novel organic materials. Due to its aromatic structure and functional groups, it could be a precursor for the creation of new polymeric materials or small molecule organic semiconductors .

Biochemistry Research

Biochemists may utilize 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in enzymatic studies, particularly those involving hydroxylation reactions. The compound could serve as a substrate or inhibitor in enzymatic assays to better understand enzyme mechanisms or to screen for new enzymes .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical methods. Its distinct spectroscopic properties, such as UV absorption and fluorescence, make it suitable for use in HPLC and other chromatography techniques for detecting or quantifying similar compounds .

Environmental Science

Environmental scientists might investigate the compound’s behavior in different ecosystems, particularly its biodegradation pathways. Understanding how this compound breaks down in the environment can inform pollution control strategies and the development of more sustainable chemical processes .

Pharmacology

Pharmacological research could explore the compound’s bioactivity profile. It may be studied for its interaction with various biological targets, which could lead to insights into its therapeutic potential or toxicological properties .

Industrial Applications

Industrially, this compound could be used in the synthesis of dyes, pigments, or other fine chemicals. Its reactive groups allow for a variety of chemical transformations that are valuable in industrial chemistry .

Synthesis of Complex Molecules

Chemists may employ 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in multistep synthetic routes to create complex organic molecules. Its structure could be strategically manipulated through various chemical reactions to build larger, more complex structures .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .

properties

IUPAC Name

5-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)7-5(4)9/h1-2,8H,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXUPGLXQKCPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716347
Record name 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

CAS RN

63430-18-2
Record name 5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Reactant of Route 6
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

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